Role as a Critical Synthetic Precursor: Quantified Transformation to a More Potent CAR Activator
While direct biological activity data for 2-(3-methoxyphenyl)quinazolin-4(3H)-one is scarce in public literature, its primary differentiation lies in its documented use as a direct precursor to the more potent and biologically characterized compound 2-(3-methoxyphenyl)-3,4-dihydroquinazoline-4-one. This dihydro analog has been identified as a potent activator of the human Constitutive Androstane Receptor (CAR), with activity comparable to the standard CAR agonist CITCO [1]. The target compound's structural specificity is therefore essential for accessing this bioactive state through a simple reduction step, a transformation that is not possible with other C2-substituted quinazolinones lacking this specific core structure.
| Evidence Dimension | Functional Utility as Synthetic Precursor |
|---|---|
| Target Compound Data | 2-(3-methoxyphenyl)quinazolin-4(3H)-one (oxidized form) |
| Comparator Or Baseline | 2-(3-methoxyphenyl)-3,4-dihydroquinazoline-4-one (reduced form, derived from target compound) |
| Quantified Difference | The reduced derivative is a 'potent' CAR activator comparable to CITCO, whereas the target compound's intrinsic activity is not the primary point of differentiation; its value is as the essential precursor to this active molecule. |
| Conditions | CAR-driven luciferase reporter gene assay [1] |
Why This Matters
Procurement of this specific oxidized form is mandatory for research groups synthesizing the reduced CAR activator 2-(3-methoxyphenyl)-3,4-dihydroquinazoline-4-one, as established in primary medicinal chemistry literature.
- [1] Brožová, Z. R., et al. (2023). 2-Substituted quinazolines: Partial agonistic and antagonistic ligands of the constitutive androstane receptor (CAR). European Journal of Medicinal Chemistry, 259, 115631. View Source
